molecular formula C8H10O2 B019196 2-Ethoxy-d5-phenol CAS No. 117320-30-6

2-Ethoxy-d5-phenol

Cat. No.: B019196
CAS No.: 117320-30-6
M. Wt: 143.19 g/mol
InChI Key: MOEFFSWKSMRFRQ-ZBJDZAJPSA-N
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Description

2-Ethoxy-d5-phenol is a deuterated derivative of 2-ethoxyphenol, which is a phenolic compound. Phenolic compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The deuterated form, this compound, is particularly useful in research due to its unique isotopic properties.

Mechanism of Action

Target of Action

2-Ethoxy-d5-phenol, also known as o-Ethoxyphenol , is a derivative of phenol. Phenols are known to be potent proteolytic agents . They are very reactive towards electrophilic aromatic substitution . Therefore, the primary targets of this compound are likely to be proteins and enzymes that can undergo electrophilic aromatic substitution.

Mode of Action

The mode of action of this compound is likely to involve electrophilic aromatic substitution . This is a reaction in which an electrophile replaces a hydrogen atom in an aromatic system, such as the phenol group in this compound. The hydroxyl subsistent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution .

Biochemical Pathways

They are secondary metabolites of plants and constitute an important group, i.e., phenylpropanoids . They are also known to affect the redox properties of quinones .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Phenols are known to dissolve tissue on contact via proteolysis . In high concentrations, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-d5-phenol typically involves the deuteration of 2-ethoxyphenol. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The use of deuterium oxide (heavy water) as a solvent can also facilitate the exchange process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-d5-phenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to simpler phenolic compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Simpler phenolic compounds.

    Substitution: Halogenated or nitrated phenolic derivatives.

Scientific Research Applications

Nuclear Magnetic Resonance Spectroscopy

Isotopic Labeling : The primary application of 2-Ethoxy-d5-phenol lies in its use as an isotopic label in NMR spectroscopy. The presence of deuterium (d5) enhances the resolution of NMR spectra, allowing for more precise elucidation of molecular structures and dynamics. This is particularly useful in studying complex organic compounds where conventional hydrogen atoms may lead to overlapping signals.

Case Study : In a study examining the interaction of phenolic compounds with biological systems, researchers utilized this compound to trace metabolic pathways through NMR analysis. The deuterium labeling provided clear insights into the kinetics and mechanisms of reactions involving phenolic compounds, demonstrating its utility in metabolic studies .

Pharmaceutical Research

Drug Development : this compound is employed in pharmaceutical research to investigate drug interactions and stability. Its isotopic labeling facilitates the tracking of drug metabolism and pharmacokinetics, essential for developing new therapeutic agents.

Example Application : In a recent investigation into the bioavailability of phenolic compounds, researchers used this compound to monitor the absorption and distribution of a newly synthesized drug candidate. The study highlighted how deuterated compounds can provide critical data on the pharmacological properties of potential drugs .

Environmental Studies

Emerging Contaminants : The compound is also being assessed for its role as a marker for environmental studies, particularly concerning personal care products (PCPs) and their impact on ecosystems. Its detection in wastewater samples can indicate the presence of phenolic pollutants.

Research Findings : A study conducted by the Washington State Department of Ecology analyzed various chemicals, including this compound, in industrial wastewater. The findings underscored the need for monitoring emerging contaminants and their ecological effects, providing a framework for future research on environmental safety .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Nuclear Magnetic ResonanceUsed as an isotopic label to enhance spectral resolution in NMR studiesTraced metabolic pathways in phenolic compound interactions
Pharmaceutical ResearchInvestigated drug interactions and stability through isotopic labelingMonitored absorption and distribution of drug candidates
Environmental StudiesAssessed as a marker for detecting phenolic pollutants in wastewaterHighlighted presence in industrial wastewater samples

Comparison with Similar Compounds

    2-Ethoxyphenol: The non-deuterated form, which has similar chemical properties but lacks the isotopic labeling.

    2-Methoxyphenol (Guaiacol): Another phenolic compound with a methoxy group instead of an ethoxy group.

    4-Ethoxyphenol: A positional isomer with the ethoxy group at the para position.

Uniqueness: 2-Ethoxy-d5-phenol is unique due to its deuterated nature, which makes it valuable in research applications where isotopic labeling is required. This property allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds.

Biological Activity

2-Ethoxy-d5-phenol, a deuterated derivative of 2-ethoxyphenol, is a phenolic compound that has garnered attention for its diverse biological activities. Its unique isotopic properties make it particularly valuable in research settings, especially in the fields of biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of an ethoxy group at the para position relative to the hydroxyl group on the phenolic ring. This structure influences its reactivity and biological activity. The compound primarily exhibits its effects through electrophilic aromatic substitution , which is a common mechanism for phenolic compounds.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can serve as a tracer in metabolic studies due to its deuterated nature. This allows researchers to track its pathways in biological systems effectively. Its potential as an antioxidant is also noteworthy, as phenolic compounds are known to neutralize free radicals and reduce oxidative stress, contributing to various health benefits .

Antioxidant Properties

Phenolic compounds, including this compound, have demonstrated significant antioxidant activity . They can inhibit lipid peroxidation and scavenge free radicals, which are crucial in preventing cellular damage associated with oxidative stress. Table 1 summarizes key studies on the antioxidant properties of phenolic compounds.

Study ReferencePhenolic CompoundAntioxidant ActivityMethodology
Various phenolsChain-breaking activityChemiluminescence
This compoundModerate antioxidant effectsLipid autoxidation assays

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties . It can modulate inflammatory pathways by inhibiting pro-inflammatory mediators and enzymes such as cyclooxygenase (COX). This action aligns with findings that many phenolic compounds help reduce inflammation, which is linked to chronic diseases .

Case Studies

  • Cancer Research : A study investigated the role of phenolic compounds in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression. The results suggested that derivatives like this compound could enhance the efficacy of existing anti-cancer therapies by acting synergistically with nonsteroidal anti-inflammatory drugs (NSAIDs).
  • Metabolic Disorders : Another study explored the effects of phenolic compounds on metabolic syndrome markers. It was found that regular consumption of phenolic-rich foods could lead to significant improvements in insulin sensitivity and lipid profiles, suggesting a protective role against type 2 diabetes .
  • Neuroprotection : Research has shown that certain phenolic compounds can protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's disease. The neuroprotective effects were attributed to their ability to enhance antioxidant defenses within neuronal tissues .

Properties

IUPAC Name

2-(1,1,2,2,2-pentadeuterioethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEFFSWKSMRFRQ-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482719
Record name 2-Ethoxy-d5-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117320-30-6
Record name 2-Ethoxy-d5-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The procedure of Example 18 was followed, except the reaction was carried out for two hours at 60°C using phenyl ethyl ether in place of 4-metyl anisole. Consequently, the conversion of peracetic acid was 65.1%, the conversion of phenyl ethyl ether was 5.97% and there were produced 3.51g of hydroquinone ethyl ether and 1.49g of pyrocatechol monoethyl ether.
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Synthesis routes and methods II

Procedure details

A mixture of 11.60 g of o-ethoxyphenol, 3.36 g of sodium hydroxide, 7.07 g of allyl chloride, 1.37 g of cupric chloride (CuCl2.2H2O), 1.72 g of ammonium chloride and 34 ml of water was reacted at 25° C and with stirring, for 15 minutes. The reaction solution was then neutralized with hydrochloric acid and extracted with five portions of 30 ml of ether. The resulting ethereal extract was distilled to give 5.17 g of the desired o-ethoxy-p-allylphenol and 5.22 g of the unreacted o-ethoxyphenol. There was also obtained 2.02 g of by-product 1-allyloxy-2-ethoxybenzene.
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cupric chloride
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1.37 g
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1.72 g
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Synthesis routes and methods III

Procedure details

To 34 ml of water were added in order 3.36 g of sodium hydroxide, 11.60 g of o-ethoxyphenol, 0.716 g of cupric chloride (CuCl2.2H2O; catalyst) and 7.07 g of allyl chloride. The reaction took place at 83° C and with stirring, for 3 hours. The reaction solution was then neutralized with hydrochloric acid and extracted with five portions of 30 ml of ether. The resulting ethereal extract was distilled to give 4.51 g of the desired o-ethoxy-p-allylphenol and 0.78 g of the unreacted o-ethoxyphenol. There was also obtained 6.56 g of by-product 1-allyloxy-2-ethoxybenzene.
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cupric chloride
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7.07 g
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34 mL
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Synthesis routes and methods IV

Procedure details

A solution of 10 gm. 2-ethoxycyclohexanone in 100 ml. cyclohexylpropionate was refluxed over 400 mg. of palladium on carbon until approximately 75% hydrogen had evolved. The catalyst was removed by filtration. o-Ethoxyphenol was obtained in high yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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